molecular formula C14H22N2O8 B078398 Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- CAS No. 13291-61-7

Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-

Cat. No. B078398
CAS RN: 13291-61-7
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-NXEZZACHSA-N
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Description

  • "Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-" refers to a specific stereochemistry of a glycine derivative. It's a compound of interest in the field of organic and medicinal chemistry due to its structural and functional properties.

Synthesis Analysis

  • The synthesis of such compounds often involves multiple steps, including key reactions like cyclization and protection-deprotection strategies. For instance, Koch et al. (2003) presented a synthesis method for similar stereochemistry of glycine derivatives, highlighting the complexity of these processes (Koch et al., 2003).

Molecular Structure Analysis

  • The molecular structure of glycine derivatives is characterized by their stereochemistry and the presence of specific functional groups. For example, Kanazawa et al. (1976) detailed the crystal and molecular structure of a related glycine derivative, emphasizing the role of hydrogen bonding in the molecular configuration (Kanazawa et al., 1976).

Chemical Reactions and Properties

  • Glycine derivatives undergo various chemical reactions, including cycloadditions and transformations into other compounds. Hong et al. (2003) discussed the hetero [6+3] cycloaddition of fulvenes with N-alkylidene glycine esters, a novel route to pyrindines (Hong et al., 2003).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The studies by Praveena and Kolandaivel (2008) on cyclohexane derivatives provide insights into how structural variations affect physical properties (Praveena & Kolandaivel, 2008).

Chemical Properties Analysis

  • The chemical properties, like reactivity and stability, are influenced by the molecular structure. Ershov et al. (2015) explored the catalytic properties of glycine in domino-synthesis, demonstrating the compound's utility in chemical reactions (Ershov et al., 2015).

Scientific Research Applications

Interaction with Squaric Acid

Glycine and its derivatives interact with squaric acid to form hydrogen-bonded complexes. These complexes have different stoichiometries and hydrogen-bonding systems. Methylation of glycine alters the dissociation of squaric acid in co-crystals, and this process is correlated with the N–H donor capability of glycine derivatives. These findings highlight the role of glycine and its derivatives in forming complex molecular structures with potential applications in material science and pharmaceuticals (Anioła et al., 2014).

Biosynthesis of Hemoglobin

Glycine plays a crucial role in the biosynthesis of hemoglobin. Isotopic studies have demonstrated the incorporation of glycine into hemoglobin, with interesting differences observed in the distribution of isotopes between the pigment and protein portions of the molecule. This research sheds light on the metabolic pathways of glycine and its importance in the synthesis of crucial proteins like hemoglobin (Grinstein et al., 1949).

Non-enzymic Browning Reaction

The reaction between glycine and D-glucose leads to the formation of N-(carboxymethyl)-1-amino-1-deoxy-D-fructose and di-D-fructose-glycine. These compounds potentially play an essential role in non-enzymic browning reactions, which are critical in food science for understanding the flavors and colors developed during cooking and food processing (Anet, 1959).

Role in Protein and Enzyme Functions

Glycine is involved in the formation of various proteins and enzymes. It participates in the formation of functional homo-oligomeric glycine receptors, and specific amino acid residues within glycine are crucial for the formation of these receptors. This highlights the importance of glycine in neurotransmission and other physiological processes (Griffon et al., 1999).

properties

IUPAC Name

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKYPQBAHLOOJQ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889383
Record name Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-
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Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Monohydrate: White crystalline powder; Odorless; [Mallinckrodt Baker MSDS]
Record name 1,2-Cyclohexylenedinitrilotetraacetic acid, trans-
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Product Name

Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-

CAS RN

13291-61-7
Record name trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid
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Record name Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-
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Record name Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-
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Record name trans-cyclohexane-1,2-dinitrilotetraacetic acid
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Record name CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID, TRANS-
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